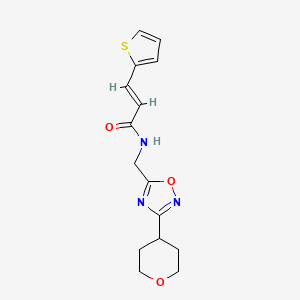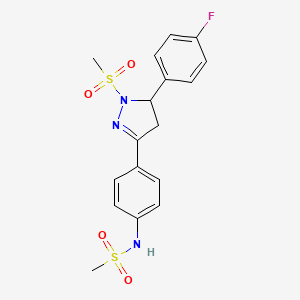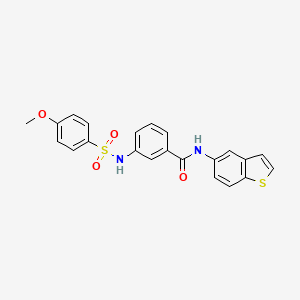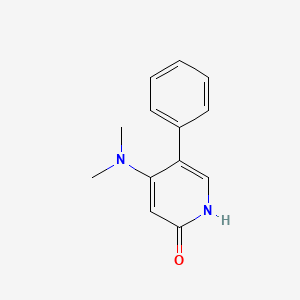![molecular formula C17H27N3O B2623466 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine CAS No. 1042644-34-7](/img/structure/B2623466.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine is a chemical compound with the molecular formula C17H27N3O. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
- Specifically, α1-ARs are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
- Activation or blockade of α1-ARs is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more .
Target of Action
Analyse Biochimique
Biochemical Properties
The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine has shown affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of this compound with these receptors can influence various biochemical reactions.
Cellular Effects
The primary function of alpha1-adrenergic receptors, which this compound interacts with, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound can potentially influence these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to the activation or blockade of these receptors, influencing various cellular and molecular processes.
Méthodes De Préparation
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with cyclohexanone under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Comparaison Avec Des Composés Similaires
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine is similar to other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil . it is unique in its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and development. Similar compounds include:
Trazodone: An antidepressant with a similar arylpiperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h4-5,8-9,14-15H,2-3,6-7,10-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFVEMFMCOMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2623383.png)
![4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine](/img/structure/B2623387.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2623389.png)





![2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B2623399.png)


![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2623403.png)


